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Application Note: Solid-Phase Synthesis of Acpropionylamino-Val-Cit-OH

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Compound of Interest		
Compound Name:	Acid-propionylamino-Val-Cit-OH	
Cat. No.:	B12415193	Get Quote

Introduction

Ac-propionylamino-Val-Cit-OH is a dipeptide derivative commonly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) motif is specifically designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload of an ADC is liberated preferentially within cancer cells, thereby minimizing systemic toxicity.[1][2][3] This document provides a detailed protocol for the solid-phase synthesis of Ac-propionylamino-Val-Cit-OH, intended for researchers, scientists, and professionals in the field of drug development.

Principle of Synthesis

The synthesis is performed on a solid support (resin) using the Fmoc/tBu strategy. The peptide chain is assembled in the C-to-N direction, starting with the attachment of the C-terminal amino acid, citrulline, to the resin. The temporary N α -Fmoc protecting group is removed at each cycle, followed by the coupling of the next Fmoc-protected amino acid. Finally, the N-terminus is acylated with propionic anhydride, and the peptide is cleaved from the resin and purified.

Experimental Protocols

Materials and Reagents

• 2-Chlorotrityl chloride (2-CTC) resin



- Fmoc-L-Citrulline (Fmoc-Cit-OH)
- Fmoc-L-Valine (Fmoc-Val-OH)
- Propionic anhydride
- N,N'-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dipeptide (Ac-propionylamino-Val-Cit-OH)
- Water (H₂O)
- Acetonitrile (ACN)
- · Diethyl ether

Equipment

- Solid-phase peptide synthesis vessel
- Mechanical shaker
- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
- Lyophilizer



- Mass spectrometer (e.g., ESI-MS)
- NMR spectrometer

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the step-by-step procedure for the synthesis of Ac-propionylamino-Val-Cit-OH on 2-chlorotrityl chloride resin.

- 1.1 Resin Swelling and Loading of the First Amino Acid (Fmoc-Cit-OH)
- Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for 30 minutes in a peptide synthesis vessel.
- Drain the DCM.
- Dissolve Fmoc-Cit-OH (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DCM.
- Add the amino acid solution to the resin and shake the mixture for 2 hours at room temperature.
- To cap any unreacted sites, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v) and shake for 30 minutes.[4]
- Drain the capping solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).

1.2. Fmoc Deprotection

- Add a 20% solution of piperidine in DMF to the resin.
- Shake for 5 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times).
- 1.3. Coupling of the Second Amino Acid (Fmoc-Val-OH)



- In a separate vial, pre-activate Fmoc-Val-OH (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[5]
- Add the activated amino acid solution to the deprotected resin.
- Shake the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
- Drain the coupling solution and wash the resin with DMF (5 times).
- 1.4. N-terminal Propionylation
- Perform Fmoc deprotection of the N-terminal valine as described in step 1.2.
- Prepare a solution of propionic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
- Add the solution to the resin and shake for 2 hours at room temperature.
- Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
- Dry the resin under vacuum.
- 1.5. Cleavage and Deprotection
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the dried resin (10 mL/g of resin).
- Shake the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with fresh TFA, and combine the filtrates.
- Reduce the volume of the combined filtrate by rotary evaporation.
- Precipitate the crude peptide by adding cold diethyl ether.



- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

- 2.1. Purification by Preparative HPLC
- Dissolve the crude peptide in a minimal amount of the HPLC mobile phase (e.g., water with 0.1% TFA).
- Filter the sample through a 0.45 μm syringe filter.
- Purify the peptide using a preparative reversed-phase HPLC system with a suitable C18 column.
- Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder. [6][7][8]
- 2.2. Characterization
- Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).[9]
- NMR Spectroscopy: Confirm the structure of the final product by ¹H and ¹³C NMR.

Data Presentation

Table 1: Reagent Quantities for Solid-Phase Synthesis (0.1 mmol scale)



Step	Reagent	Equivalents (relative to resin loading)	Amount (for 0.1 mmol scale)
1.1 Loading	Fmoc-Cit-OH	2	0.2 mmol
DIPEA	4	0.4 mmol	
1.3 Coupling	Fmoc-Val-OH	3	0.3 mmol
HATU	3	0.3 mmol	
DIPEA	6	0.6 mmol	_
1.4 Propionylation	Propionic Anhydride	10	1.0 mmol
DIPEA	10	1.0 mmol	

Table 2: HPLC Purification Parameters

Parameter	Condition
Column	Preparative C18, 5-10 μm particle size
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	e.g., 5-60% B over 30 minutes
Flow Rate	Dependent on column dimensions (e.g., 10-20 mL/min)
Detection	UV at 220 nm

Visualizations

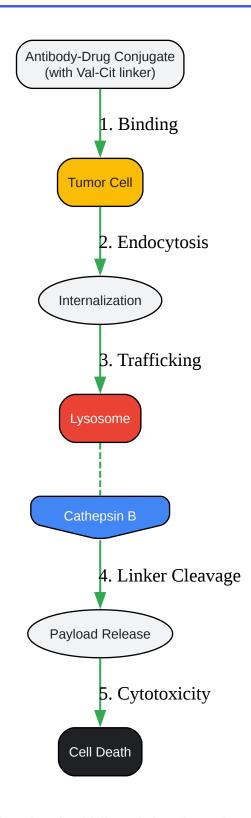




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Caption: Workflow for the solid-phase synthesis of Ac-propionylamino-Val-Cit-OH.





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Caption: Intracellular activation pathway of a Val-Cit linker-containing ADC.



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